molecular formula C18H25NO4 B2844573 (S)-benzyl 2-((tert-butoxycarbonyl)(cyclopropyl)amino)propanoate CAS No. 406681-37-6

(S)-benzyl 2-((tert-butoxycarbonyl)(cyclopropyl)amino)propanoate

Cat. No.: B2844573
CAS No.: 406681-37-6
M. Wt: 319.401
InChI Key: KRQPCZKCAZIODC-ZDUSSCGKSA-N
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Description

(S)-benzyl 2-((tert-butoxycarbonyl)(cyclopropyl)amino)propanoate is a complex organic compound that features a benzyl group, a tert-butoxycarbonyl (Boc) protecting group, and a cyclopropyl group

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with various biological targets, influencing a range of biochemical pathways .

Mode of Action

The tert-butoxycarbonyl (boc) group is a common protecting group used in organic synthesis, particularly for the protection of amines . The Boc group can be removed under acidic conditions, revealing the protected amine group . This property is often utilized in the synthesis of complex organic molecules, including peptides .

Biochemical Pathways

Compounds containing the boc group are often used in the synthesis of peptides . These peptides can influence a wide range of biochemical pathways, depending on their structure and the specific amino acids they contain .

Pharmacokinetics

The boc group is known to increase the lipophilicity of compounds, which can influence their absorption and distribution .

Result of Action

The removal of the boc group can reveal an amine group, which can participate in various chemical reactions . This can lead to changes in the structure and function of the resulting molecules .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the removal of the Boc group is typically performed under acidic conditions . Therefore, the pH of the environment can significantly influence the action of this compound . Additionally, temperature can also play a role, as some reactions involving this compound are performed at high temperatures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-benzyl 2-((tert-butoxycarbonyl)(cyclopropyl)amino)propanoate typically involves multiple steps, starting with the preparation of the amino acid derivative. The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group, which is a common practice in peptide synthesis to prevent unwanted side reactions . The cyclopropyl group is then introduced through a cyclopropanation reaction, which can be achieved using reagents such as diazomethane or Simmons-Smith reagents . The final step involves the esterification of the carboxylic acid group with benzyl alcohol under acidic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of flow microreactor systems for the efficient introduction of the Boc group , as well as the use of automated peptide synthesizers for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(S)-benzyl 2-((tert-butoxycarbonyl)(cyclopropyl)amino)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Free amine derivatives.

Comparison with Similar Compounds

Properties

IUPAC Name

benzyl (2S)-2-[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-13(16(20)22-12-14-8-6-5-7-9-14)19(15-10-11-15)17(21)23-18(2,3)4/h5-9,13,15H,10-12H2,1-4H3/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRQPCZKCAZIODC-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC1=CC=CC=C1)N(C2CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OCC1=CC=CC=C1)N(C2CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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